molecular formula C25H20N2O4 B15155590 3-(3-Cyanophenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid

3-(3-Cyanophenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid

Cat. No.: B15155590
M. Wt: 412.4 g/mol
InChI Key: VTDRHDRSYRSZJX-UHFFFAOYSA-N
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Description

3-(3-Cyanophenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid is a synthetic organic compound that features a cyanophenyl group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Cyanophenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid typically involves multiple steps:

    Formation of the Cyanophenyl Intermediate: The cyanophenyl group can be introduced through a nucleophilic aromatic substitution reaction.

    Fmoc Protection: The amino group is protected using the Fmoc group, which is a common protecting group in peptide synthesis.

    Coupling Reaction: The protected amino group is then coupled with a propanoic acid derivative under appropriate conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of automated synthesizers for peptide synthesis, as well as purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group.

    Reduction: Reduction reactions can target the cyanophenyl group, converting the nitrile to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the fluorenylmethoxycarbonyl group.

    Reduction: Amino derivatives of the cyanophenyl group.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and peptide chemistry.

    Biology: May serve as a building block for biologically active molecules.

    Medicine: Potential use in drug development and as a probe in biochemical assays.

    Industry: Applications in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In peptide synthesis, the Fmoc group protects the amino group during coupling reactions and is later removed under basic conditions. The cyanophenyl group may interact with biological targets through hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Cyanophenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid: Similar structure but with the cyanophenyl group in a different position.

    3-(3-Cyanophenyl)-3-{[(tert-butoxycarbonyl)amino}propanoic acid: Uses a different protecting group (Boc) instead of Fmoc.

Uniqueness

The unique combination of the cyanophenyl group and the Fmoc protecting group in 3-(3-Cyanophenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid provides specific reactivity and stability, making it valuable in synthetic and research applications.

Biological Activity

3-(3-Cyanophenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid, also known by its IUPAC name (S)-N-FMOC-3-cyanophenylalanine, is a synthetic amino acid derivative that has garnered attention in various fields of biochemical research. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which plays a significant role in its chemical stability and biological interactions.

  • Molecular Formula : C25H20N2O4
  • Molecular Weight : 412.445 g/mol
  • CAS Number : 205526-36-9
  • Structural Characteristics : The compound possesses a cyanophenyl group, which contributes to its unique electronic properties and potential biological activities.

The biological activity of this compound is primarily influenced by its interactions with various molecular targets, including:

  • Protein Tyrosine Kinases (PTKs) : This compound has been shown to exhibit inhibitory effects on several PTKs, including Ack1 and ALK, which are involved in cell signaling pathways related to cancer progression and other diseases .
  • Stem Cell Pathways : It may modulate pathways such as Wnt and Notch, which are crucial for stem cell maintenance and differentiation .

In Vitro Studies

Research indicates that this compound can influence cellular processes:

  • Cell Proliferation : The compound has been tested in various cancer cell lines, where it demonstrated the ability to inhibit proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Enzyme Interaction : Studies have shown that this compound can act as a substrate or inhibitor for specific enzymes, impacting metabolic pathways.

Case Studies

  • Cancer Research : A study involving breast cancer cells revealed that treatment with this compound led to a significant reduction in cell viability and induced apoptosis through caspase activation .
  • Neuroscience Applications : The compound's potential neuroprotective effects were explored in models of neurodegeneration, suggesting it may help mitigate oxidative stress in neuronal cells .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Cell ProliferationInhibition in cancer cell lines
Enzyme InteractionSubstrate for PTKs
Apoptosis InductionIncreased caspase activity
NeuroprotectionMitigation of oxidative stress

Properties

IUPAC Name

3-(3-cyanophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O4/c26-14-16-6-5-7-17(12-16)23(13-24(28)29)27-25(30)31-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,22-23H,13,15H2,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTDRHDRSYRSZJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=CC(=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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